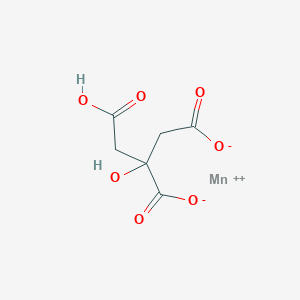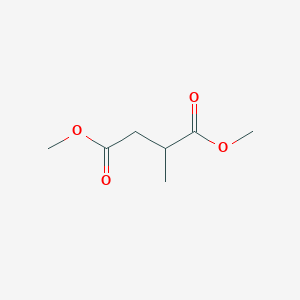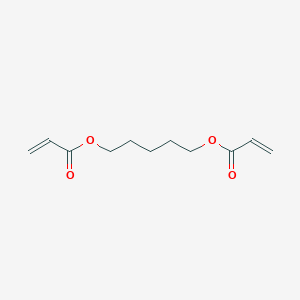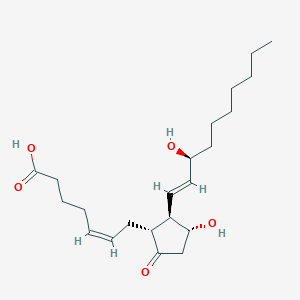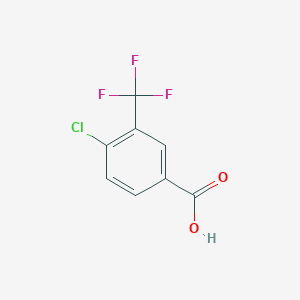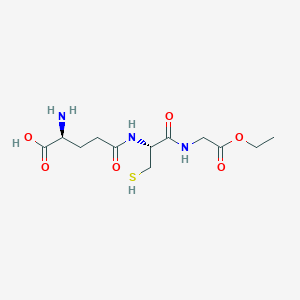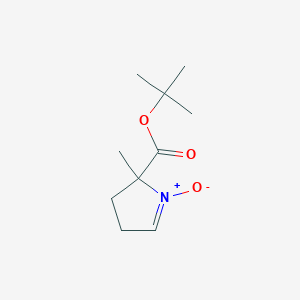
2-Bromo-1-(5-methylfuran-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-methylfuran-2-YL)ethanone, also known as 5-Methylfuran-2-ylmethyl 2-bromoacetate, is a molecule used in organic synthesis and various scientific research applications. It is a versatile reagent that has been used in a range of laboratory experiments, including in the synthesis of polycyclic aromatic compounds, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-Bromo-1-(5-methylfuran-2-yl)ethanone is used in the synthesis of various biologically active compounds. For instance, it's used in preparing derivatives with potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Some derivatives exhibit significant inhibition of LPS-stimulated NO generation and have cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Cholinesterase Inhibition
This compound is also important in synthesizing derivatives for investigating their anticholinesterase activities. Derivatives of 2-Bromo-1-(5-methylfuran-2-yl)ethanone have been studied for their inhibitory effect on acetylcholinesterase, which is crucial in researching Alzheimer's disease and other neurodegenerative conditions (Usama Abu Mohsen et al., 2014).
Synthesis of Chalcone Analogues
This compound plays a role in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. These analogues are important in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties (Curti et al., 2007).
Propiedades
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methylfuran-2-YL)ethanone | |
CAS RN |
1634-53-3 |
Source


|
| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

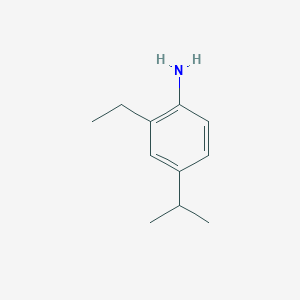
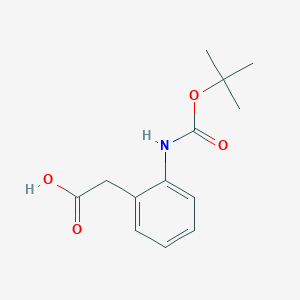
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
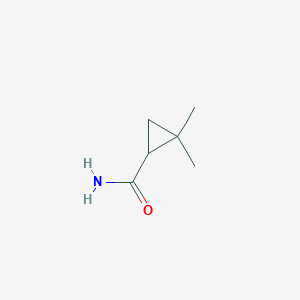
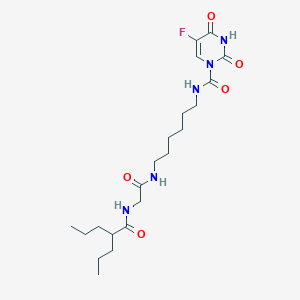
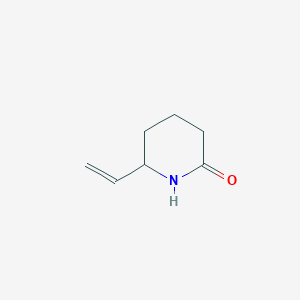
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
